molecular formula C22H21ClN2O4S B3465288 2-[N-(benzenesulfonyl)-2-chloroanilino]-N-[(2-methoxyphenyl)methyl]acetamide

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B3465288
M. Wt: 444.9 g/mol
InChI Key: PPDUXKSORZQXKV-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2-chloroanilino]-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the benzenesulfonyl chloride: This is achieved by reacting benzene with chlorosulfonic acid.

    Synthesis of 2-chloroaniline: This involves the chlorination of aniline.

    Coupling reaction: The benzenesulfonyl chloride is reacted with 2-chloroaniline to form N-(benzenesulfonyl)-2-chloroaniline.

    Final coupling: The N-(benzenesulfonyl)-2-chloroaniline is then reacted with N-[(2-methoxyphenyl)methyl]acetamide under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-[(2-methoxyphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-chloroanilino]-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzenesulfonyl)-2-chloroaniline
  • N-[(2-methoxyphenyl)methyl]acetamide
  • 2-chloroaniline

Uniqueness

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-[(2-methoxyphenyl)methyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-29-21-14-8-5-9-17(21)15-24-22(26)16-25(20-13-7-6-12-19(20)23)30(27,28)18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDUXKSORZQXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(benzenesulfonyl)-2-chloroanilino]-N-[(2-methoxyphenyl)methyl]acetamide
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2-[N-(benzenesulfonyl)-2-chloroanilino]-N-[(2-methoxyphenyl)methyl]acetamide
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